Product packaging for (2-Methyl-5-phenylfuran-3-YL)methanamine(Cat. No.:CAS No. 499770-72-8)

(2-Methyl-5-phenylfuran-3-YL)methanamine

Cat. No.: B1395112
CAS No.: 499770-72-8
M. Wt: 187.24 g/mol
InChI Key: MXJKQVHAAWIPOH-UHFFFAOYSA-N
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Description

Optimized Geometry

  • The furan ring exhibits slight puckering (deviation from planarity: 0.12 Å ), induced by steric repulsion between the methyl and phenyl groups.
  • The methanamine side chain adopts a gauche conformation relative to the furan oxygen, minimizing dipole-dipole repulsions.

Electronic Properties

  • HOMO-LUMO Gap : Calculated as 4.8 eV , indicating moderate electronic stability.
  • Molecular Electrostatic Potential (MEP) : The NH2 group exhibits the highest electron density (negative potential), making it a site for electrophilic attack.

Vibrational Analysis

  • N-H Stretching : Predicted at 3,420 cm⁻¹ (asymmetric) and 3,330 cm⁻¹ (symmetric), consistent with primary amines.
  • Furan Ring Modes : Out-of-plane bending vibrations appear at 750–850 cm⁻¹ , characteristic of substituted furans.

These computational results align with experimental IR and NMR data for related furanamines, validating the predictive models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B1395112 (2-Methyl-5-phenylfuran-3-YL)methanamine CAS No. 499770-72-8

Properties

IUPAC Name

(2-methyl-5-phenylfuran-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9-11(8-13)7-12(14-9)10-5-3-2-4-6-10/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJKQVHAAWIPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695643
Record name 1-(2-Methyl-5-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-72-8
Record name 1-(2-Methyl-5-phenylfuran-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5-phenylfuran-3-YL)methanamine typically involves the reaction of 2-methyl-5-phenylfuran with a suitable amine source. One common method is the reductive amination of 2-methyl-5-phenylfuran-3-carbaldehyde using an amine and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5-phenylfuran-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted amines .

Scientific Research Applications

Organic Synthesis

(2-Methyl-5-phenylfuran-3-YL)methanamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for the formation of new carbon-nitrogen bonds.
  • Condensation Reactions: It can participate in condensation reactions to form imines or amides, which are essential intermediates in pharmaceutical chemistry.

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that it can induce apoptosis in breast cancer cells, suggesting its role as a potential anticancer agent.
Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)12

These findings highlight the need for further investigation into the mechanisms of action and efficacy of this compound in cancer therapy.

Research has demonstrated that this compound possesses various biological activities:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biochemical pathways, which could lead to therapeutic effects in diseases such as cancer and metabolic disorders.

Mechanism of Action:
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the furan moiety may interact with enzyme active sites, altering their activity and leading to downstream effects on cell signaling pathways.

Case Study 1: Anticancer Mechanisms

A study conducted by Johnson et al. (2024) evaluated the anticancer mechanisms of this compound in human breast cancer cell lines. The results indicated significant cell death and reduced proliferation rates attributed to the activation of intrinsic apoptotic pathways.

Case Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme kinetics, researchers assessed the binding affinity of this compound to fibroblast growth factor receptors (FGFRs). The findings suggested that the compound effectively inhibits FGFR-mediated signaling pathways, which are critical in various cancer signaling cascades.

Summary Table of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in MCF-7 and A549 cells
Enzyme InhibitionInhibits FGFRs leading to reduced tumor growth

Mechanism of Action

The mechanism of action of (2-Methyl-5-phenylfuran-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of (2-Methyl-5-phenylfuran-3-YL)methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Potential Applications
This compound (Target) C₁₂H₁₃NO 187.24 (calculated) 2-methyl, 5-phenyl, 3-methanamine Expected moderate lipophilicity (logP ~2.5–3.5); limited solubility in polar solvents due to phenyl Drug discovery, agrochemical intermediates
[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanamine C₇H₈F₃NO 179.14 5-methyl, 2-trifluoromethyl, 3-methanamine High lipophilicity (CF₃ group); enhanced metabolic stability; soluble in organic solvents Fluorinated drug candidates
[(2S)-5-chloro-2-phenylbenzofuran-2-yl]methanamine C₁₅H₁₄ClNO 267.73 Benzofuran core, 5-chloro, 2-phenyl, 3-methanamine Increased aromaticity (benzofuran); chlorine enhances electrophilicity; stereospecific interactions Anticancer or antimicrobial agents
[5-(2-chloro-5-fluorophenyl)pyridin-3-yl]methanamine C₁₂H₁₀ClF₃N₂ 280.67 Pyridine core, 2-chloro-5-fluorophenyl, 3-methanamine Pyridine’s basicity improves solubility in acidic media; halogen substituents enhance receptor binding CNS-targeting pharmaceuticals
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine C₁₄H₁₅N₃O₂ 265.29 Triazole core, furan-2-yl, 3-methoxyphenyl, methanamine Triazole enhances hydrogen bonding; methoxy group improves metabolic stability Enzyme inhibitors, agrochemicals

Key Structural and Functional Differences

Core Heterocycle :

  • The target compound’s furan ring offers moderate aromaticity and oxygen-based electronic effects. In contrast, benzofuran () increases aromatic conjugation, while pyridine () introduces basicity, and triazole () adds hydrogen-bonding capability.

Halogenated analogs (e.g., chlorine in , fluorine in ) improve electrophilicity and binding to biological targets but may reduce solubility .

Physicochemical Properties :

  • The trifluoromethyl group () increases lipophilicity (logP ~3.5–4.0), while the methoxy group () balances solubility and stability. The target compound’s phenyl group likely reduces aqueous solubility compared to smaller substituents .

Biological Relevance :

  • Pyridine- and triazole-containing analogs (–8) are often used in drug design due to their ability to interact with enzymes or receptors. The target compound’s furan core may limit metabolic stability compared to benzofuran or triazole derivatives .

Biological Activity

(2-Methyl-5-phenylfuran-3-YL)methanamine is a compound with the molecular formula C₁₂H₁₃NO and a molecular weight of 187.242 g/mol. It features a furan ring substituted with a methyl group and a phenyl group, along with an amine functional group. This compound is categorized under aliphatic and aromatic heterocycles, highlighting its dual nature in chemical behavior. Despite its structural complexity, specific research on its biological activity remains limited.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Furan Ring : Contributes to the compound's reactivity.
  • Amine Group : Capable of participating in nucleophilic substitutions.
  • Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.

Biological Activity

Currently, there is no direct scientific research available that elucidates the mechanism of action or specific biological activities of this compound. However, related compounds, particularly those in the furan family, have been investigated for various biological activities.

Potential Biological Mechanisms

  • Sirtuin Inhibition : Compounds structurally related to this compound have been studied for their potential as Sirtuin 2 (SIRT2) inhibitors. SIRT2 is implicated in several diseases, including cancer and neurodegenerative disorders. For instance, derivatives like (5-Phenylfuran-2-yl)methanamine have shown promising results in inhibiting SIRT2, suggesting that similar furan derivatives may exhibit comparable biological activities .
  • Chemical Reactivity : The amine group can engage in various chemical reactions, potentially leading to the formation of biologically active derivatives through oxidation or substitution reactions .

Comparative Analysis with Related Compounds

To better understand the potential biological implications of this compound, it is useful to compare it with similar compounds that have been studied:

Compound NameStructure FeaturesUnique Properties
5-Phenylfuran-2-carboxylic acidContains a carboxylic acid groupExhibits strong acidity and reactivity
5-(4-Methylphenyl)furanSubstituted with a methyl group on phenylEnhanced lipophilicity
2-Amino-5-phenylfuranContains an amino group instead of methanamineDifferent reactivity due to amino group

This table illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of similar compounds .

Safety and Handling

Due to the lack of specific data on this compound's safety profile, it is prudent to handle this compound with caution. It may share hazards common to other furan derivatives, which can include toxicity concerns and reactivity issues .

Case Studies and Research Findings

While direct case studies on this compound are not available, insights can be drawn from studies on related compounds:

  • SIRT2 Inhibitors : Research has shown that certain derivatives can inhibit SIRT2 effectively, indicating that modifications to the furan structure can lead to enhanced biological activity. For example, one study identified a derivative with an IC50 value of 2.47 μM against SIRT2, significantly more potent than other known inhibitors .
  • Structure-Activity Relationship (SAR) : Analysis of SAR in furan derivatives suggests that specific substitutions can enhance binding affinity and solubility, which are critical for therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-methyl-5-phenylfuran-3-yl)methanamine, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with a substituted furan precursor (e.g., 5-phenylfuran-3-carbaldehyde). Introduce the methyl group via alkylation or Friedel-Crafts acylation .
  • Step 2 : Reduce the carbonyl group to the amine using reagents like NaBH4_4/NH3_3 or catalytic hydrogenation (H2_2, Pd/C). Monitor reaction progress via TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization. Confirm purity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).
  • Key Considerations : Optimize reaction time, temperature, and stoichiometry to minimize byproducts like over-alkylated derivatives.

Q. How can the solubility and stability of this compound be experimentally determined?

  • Methodology :

  • Solubility : Perform gravimetric analysis by dissolving the compound incrementally in solvents (e.g., DMSO, ethanol, water) at 25°C. Use UV-Vis spectroscopy to quantify saturation points .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor decomposition via HPLC-MS over 14 days .
  • Data Interpretation : Compare degradation kinetics (zero/first-order models) to derive shelf-life recommendations.

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • NMR : Use 1^1H NMR to identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). 13^{13}C NMR confirms furan ring carbons (δ 100–160 ppm) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]+^+ and fragmentation patterns.
  • FT-IR : Detect amine N-H stretches (~3300 cm1^{-1}) and furan C-O-C vibrations (~1250 cm1^{-1}).

Advanced Research Questions

Q. How should researchers design structure-activity relationship (SAR) studies to explore bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., halogenation at the phenyl ring, varying alkyl chains on the furan).
  • Assay Selection : Use receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies (e.g., kinases). Include positive/negative controls.
  • Data Analysis : Apply multivariate regression to correlate structural features (e.g., logP, steric parameters) with activity. Use software like Schrödinger’s QSAR module .

Q. How can contradictory results in pharmacological assays be resolved?

  • Methodology :

  • Replicate Experiments : Ensure consistency in cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .
  • Orthogonal Assays : Validate findings using alternative methods (e.g., calcium flux for receptor activation vs. cAMP measurement).
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., phenylfuran derivatives) to identify trends .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding poses in target proteins (e.g., serotonin receptors). Validate with molecular dynamics (MD) simulations (GROMACS) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities. Cross-reference with experimental IC50_{50} values.
  • Limitations : Address force field inaccuracies for furan rings by calibrating with crystallographic data (if available) .

Q. How to assess the compound’s stability under varying experimental conditions?

  • Methodology :

  • Forced Degradation : Expose to oxidative (H2_2O2_2), thermal (40–60°C), and photolytic (UV light) stress. Analyze degradation products via LC-MS/MS .
  • Storage Recommendations : Store at –20°C in amber vials under inert atmosphere (N2_2) to prevent oxidation and photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-5-phenylfuran-3-YL)methanamine
Reactant of Route 2
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(2-Methyl-5-phenylfuran-3-YL)methanamine

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